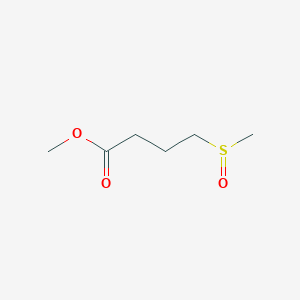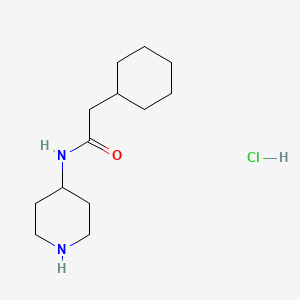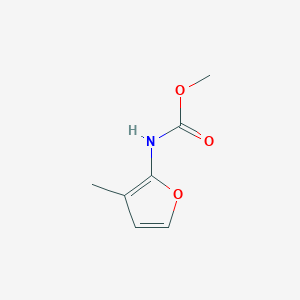
Methyl 4-methanesulfinylbutanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of “Methyl 4-methanesulfinylbutanoate” is not well-documented in the available literature .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "Methyl 4-methanesulfinylbutanoate" .Physical And Chemical Properties Analysis
“Methyl 4-methanesulfinylbutanoate” is a liquid at room temperature. It has a molecular weight of 164.23 .Aplicaciones Científicas De Investigación
Bioplastic Production and Environmental Applications
Methyl 4-methanesulfinylbutanoate plays a significant role in environmental applications, particularly in the production of bioplastics. The Methylocystis-dominated methanotrophic enrichment was found to be stable over long periods, facilitating the tailored production of polyhydroxyalkanoates (PHAs), a type of bioplastic. This process utilized methane as a feedstock and demonstrated the ability to produce poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) by manipulating the feed of methane and valerate. This study highlights the potential of using methane, a potent greenhouse gas, as a resource for bioplastic production, contributing to carbon recycling and sustainable material development (Myung et al., 2015).
Chemical Synthesis and Industrial Applications
The compound has been used as a precursor in chemical syntheses. For instance, it was involved in the synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation, highlighting its role in complex organic syntheses and the production of various industrial chemicals (Ashida, 2016).
Agricultural Applications
In the agricultural sector, the compound is involved in the formulation of sustainable pest control solutions. For example, polymeric and solid lipid nanoparticles were used for the sustained release of Carbendazim and Tebuconazole, two fungicides used in agriculture. This approach reduces environmental and human toxicity while ensuring the effective delivery of the fungicides to the target site, demonstrating the compound's role in enhancing the sustainability of agricultural practices (Campos et al., 2015).
Mecanismo De Acción
Safety and Hazards
“Methyl 4-methanesulfinylbutanoate” is classified under GHS07 for safety. The hazard statements include H227, H302, H315, H319, and H335. Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-methylsulfinylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-9-6(7)4-3-5-10(2)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNHGAXUZKZLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methanesulfinylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)
![2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1422456.png)
![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)

![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1422462.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)



![2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B1422470.png)
![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)
![2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1422472.png)
![4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1422474.png)
![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)